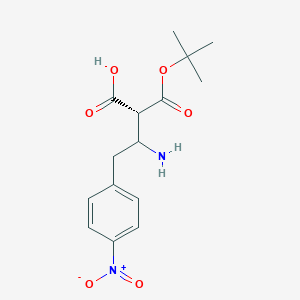
(R)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is a compound of interest in organic chemistry and medicinal research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitro-substituted phenyl ring. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid typically involves the protection of the amino group using a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol, and the product is purified through extraction and crystallization .
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Protection and Deprotection: The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Common Reagents and Conditions
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Various electrophiles depending on the desired product.
Deprotection: Acidic conditions such as trifluoroacetic acid.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Deprotection: Formation of the free amino acid.
Applications De Recherche Scientifique
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further biochemical reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-(S)-3-Amino-3-(4-nitro-phenyl)-propionic acid: Similar structure but with a different stereochemistry.
Boc-D-β-Phenylalanine: Similar protecting group and aromatic ring but lacks the nitro substitution.
Uniqueness
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is unique due to the combination of the Boc protecting group, the nitro-substituted phenyl ring, and the specific stereochemistry. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)12(13(18)19)11(16)8-9-4-6-10(7-5-9)17(21)22/h4-7,11-12H,8,16H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |
Clé InChI |
FYKKSMQJFKRFLB-PIJUOVFKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















